molecular formula C12H16BrFO2 B13634032 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-fluorobenzene

1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-fluorobenzene

Cat. No.: B13634032
M. Wt: 291.16 g/mol
InChI Key: GENXXVYLOWYLQT-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-fluorobenzene is a synthetic organic compound characterized by the presence of bromine, fluorine, and methoxypropan-2-yl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-fluorobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the methoxypropan-2-yl group through an etherification reaction. The final step involves the fluorination of the benzene ring under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Hydrolysis: The ether bond can be cleaved under acidic or basic conditions to yield corresponding alcohols and phenols.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-fluorobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-fluorobenzene involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The bromine and fluorine atoms can form halogen bonds, while the methoxypropan-2-yl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-fluorobenzene can be compared with similar compounds, such as:

    1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-methylbenzene: Differing by the presence of a methyl group instead of a fluorine atom.

    1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-methylbenzene: Differing by the position of the methyl group on the benzene ring.

Properties

Molecular Formula

C12H16BrFO2

Molecular Weight

291.16 g/mol

IUPAC Name

1-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]-2-fluorobenzene

InChI

InChI=1S/C12H16BrFO2/c1-9(8-15-2)16-12(7-13)10-5-3-4-6-11(10)14/h3-6,9,12H,7-8H2,1-2H3

InChI Key

GENXXVYLOWYLQT-UHFFFAOYSA-N

Canonical SMILES

CC(COC)OC(CBr)C1=CC=CC=C1F

Origin of Product

United States

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